3-Cyclopropoxy-6-ethylpyridin-2-amine
Description
3-Cyclopropoxy-6-ethylpyridin-2-amine is a pyridine derivative featuring a cyclopropoxy group at position 3 and an ethyl substituent at position 4. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.24 g/mol.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-ethylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c1-2-7-3-6-9(10(11)12-7)13-8-4-5-8/h3,6,8H,2,4-5H2,1H3,(H2,11,12) |
InChI Key |
FPDSZRZYOPTVSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)OC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-6-ethylpyridin-2-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-6-ethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
3-Cyclopropoxy-6-ethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-ethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 3-Cyclopropoxy-6-ethylpyridin-2-amine with analogues:
Key Observations :
- Stability: 6-Cyclopropylpyridin-2-amine is noted for stability under standard conditions , while cyclopropoxy-containing compounds may face thermal or oxidative degradation risks.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-Cyclopropoxy-6-ethylpyridin-2-amine in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved respirators if ventilation is insufficient .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Store in a cool, dry place away from strong oxidizing agents (e.g., peroxides, chlorates) to avoid hazardous reactions. Use inert atmosphere storage if hygroscopicity is observed .
- Emergency Measures : Ensure access to eyewash stations and emergency showers. Firefighters should use self-contained breathing apparatus (SCBA) during spills involving combustion .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Analyze - and -NMR spectra to verify cyclopropoxy and ethyl substituents. Compare chemical shifts with similar pyridine derivatives (e.g., 6-Cyclopropylpyridin-2-amine) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate empirical formula (CHNO) via combustion analysis .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer :
- Physical State : Likely a semi-solid or crystalline solid (analogous to 6-Cyclopropylpyridin-2-amine, which is a brown semi-solid) .
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM, hexane) to optimize reaction conditions.
- Stability : Monitor thermal stability via differential scanning calorimetry (DSC). Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, IR can confirm amine and ether functional groups .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
- Reproducibility : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere) to rule out degradation .
Q. What strategies are effective for optimizing the synthetic yield of this compound?
- Methodological Answer :
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving cyclopropoxy groups .
- Temperature Control : Conduct kinetic studies to identify optimal reaction temperatures (e.g., 60–80°C for cyclopropane ring stability) .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Molecular Orbital Analysis : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Mechanistic Studies : Employ transition state modeling (e.g., with QM/MM methods) to simulate reaction pathways for cyclopropoxy ring-opening or alkylation .
Q. What methodologies are recommended for assessing the compound’s potential toxicity in biological systems?
- Methodological Answer :
- In Vitro Assays : Perform MTT assays on cell lines (e.g., HEK293) to evaluate cytotoxicity. Include positive controls (e.g., cisplatin) for comparison .
- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to predict toxicity endpoints based on structural analogs (e.g., pyridine derivatives with cyclopropoxy groups) .
Methodological Design Considerations
Q. How should researchers design experiments to investigate the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH Stability Study : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at timed intervals .
- Degradation Product Analysis : Use LC-MS to identify byproducts (e.g., cyclopropanol or ethylpyridine fragments) .
Q. What statistical approaches are suitable for analyzing contradictory data in reaction optimization studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
